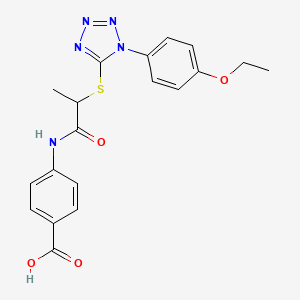

4-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid

Description

4-(2-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid is a synthetic organic compound featuring a benzoic acid core linked via an amide bond to a propanamido-thioether group. The tetrazole ring at the terminal end is substituted with a 4-ethoxyphenyl moiety. Key structural attributes include:

- Benzoic acid moiety: Contributes acidity (pKa ~4.2) and influences solubility in aqueous environments.

- Tetrazole ring: Acts as a bioisostere for carboxylic acids, offering metabolic stability and hydrogen-bonding capabilities.

- 4-Ethoxyphenyl substituent: The para-ethoxy group enhances lipophilicity (logP ~3.5 estimated) and may optimize receptor interactions due to reduced steric hindrance compared to ortho-substituted analogs.

Properties

IUPAC Name |

4-[2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylpropanoylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4S/c1-3-28-16-10-8-15(9-11-16)24-19(21-22-23-24)29-12(2)17(25)20-14-6-4-13(5-7-14)18(26)27/h4-12H,3H2,1-2H3,(H,20,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEOHAKLIBETND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid typically involves multiple steps:

Formation of the Tetrazole Ring: This can be achieved by reacting 4-ethoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

Thioether Formation: The tetrazole derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.

Amidation: The resulting thioether is then coupled with 4-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions can target the nitro groups if present in the structure.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorinating agents.

Major Products

Oxidation: Sulfoxides or sulfones can be formed.

Reduction: Amines or alcohols can be produced depending on the functional groups reduced.

Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Structural Overview

The compound features a tetrazole ring, an ethoxyphenyl group, and a benzoic acid moiety, which contribute to its unique chemical properties. The presence of sulfur in the thioether linkage enhances its reactivity and potential biological interactions.

Research has demonstrated that this compound exhibits diverse biological activities, which are critical for its application in drug development:

- Anticancer Activity : Preliminary studies suggest that derivatives of tetrazole compounds can inhibit cancer cell proliferation. For instance, related compounds have shown significant inhibition against various cancer cell lines, indicating a promising avenue for anticancer therapies .

- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial efficacy. Research indicates that certain derivatives exhibit potent activity against bacteria and fungi, highlighting their potential as new antimicrobial agents .

- Enzyme Inhibition : The compound may interact with specific enzymes involved in disease processes, potentially leading to therapeutic effects in metabolic disorders or cancer.

Anticancer Research

A study published in the Journal of Research in Pharmacy highlighted the anticancer properties of related tetrazole compounds. One derivative demonstrated an inhibition ratio of over 80% against leukemia cell lines, suggesting that modifications to the tetrazole structure can enhance anticancer efficacy .

Antimicrobial Testing

In another study focusing on antimicrobial activity, researchers synthesized various thiazole and triazole derivatives, including those related to tetrazoles. Some compounds exhibited promising results against resistant bacterial strains, underscoring the potential for developing new antibiotics based on these structural frameworks .

Mechanism of Action

The mechanism of action of 4-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The tetrazole ring can interact with biological targets through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

4-[({[1-(2-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoic Acid

Structural Differences :

- Substituent Position : The ethoxy group is ortho (2-position) rather than para (4-position) on the phenyl ring.

- Linker Group : Acetyl (two-carbon) vs. propanamido (three-carbon).

Hypothesized Impacts :

- Lipophilicity : The shorter acetyl linker may lower logP (~2.8 estimated), decreasing membrane permeability compared to the target compound.

- Metabolic Stability : The ortho-ethoxy group could accelerate oxidative metabolism due to proximity to the tetrazole ring.

4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid

Structural Differences :

- Heterocycle : Benzimidazole replaces the tetrazole ring.

- Substituents: Contains a benzyl-hydroxyethylamino group and a butanoic acid chain.

Hypothesized Impacts :

Pyrazolone-Benzothiazole Derivatives (e.g., 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one)

Structural Differences :

- Core Structure : Pyrazolone and benzothiazole rings replace the tetrazole-benzoic acid framework.

- Substituents : Allyl and methyl groups dominate.

Hypothesized Impacts :

- Electron Effects : Benzothiazole’s electron-withdrawing nature may enhance reactivity toward electrophilic targets .

- Therapeutic Profile : Pyrazolones are associated with analgesic or anti-inflammatory effects, differing from tetrazole-based compounds.

Comparative Data Table

Key Research Findings and Limitations

- Positional Isomerism : Para-substituted ethoxyphenyl groups (target compound) likely enhance target engagement over ortho-substituted analogs due to reduced steric clashes .

- Linker Length : Propanamido’s extended chain may improve pharmacokinetics (e.g., half-life) compared to acetyl linkers.

- Heterocycle Influence : Tetrazole’s bioisosteric role may confer metabolic stability, whereas benzimidazoles prioritize solubility.

Limitations : Empirical data on binding affinities, IC50 values, or clinical efficacy are absent in the provided evidence. Further in vitro and in vivo studies are required to validate hypotheses.

Biological Activity

4-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid, commonly referred to as a tetrazole derivative, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

- Molecular Formula : C19H21N5O3S

- Molecular Weight : 399.5 g/mol

- CAS Number : 887348-60-9

Synthesis

The synthesis of tetrazole derivatives typically involves the reaction of appropriate phenolic compounds with thioketones or thioamides under acidic or basic conditions. The specific synthetic route for this compound has been optimized to enhance yield and purity, utilizing various reagents and solvents to facilitate the formation of the tetrazole ring and subsequent amide bond formation.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines using the MTT assay. The results indicated that the compound exhibits significant antiproliferative activity with IC50 values comparable to established chemotherapeutics such as doxorubicin.

| Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) |

|---|---|---|

| MCF-7 | 15.6 - 23.9 | 19.7 |

| HCT-116 | 15.0 - 22.0 | 22.6 |

The compounds demonstrated selective toxicity towards cancer cells while sparing normal human cells (RPE-1), indicating potential for reduced side effects in therapeutic applications .

The proposed mechanisms by which this compound exerts its anticancer effects include:

- Induction of Apoptosis : Studies have shown that this compound can trigger apoptotic pathways in MCF-7 cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : The compound effectively inhibits cellular proliferation in a dose-dependent manner, as evidenced by decreased viability in treated cell lines compared to controls.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory assays. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines and mediators, potentially through modulation of NF-kB signaling pathways.

Case Studies

Several research articles have documented case studies involving the biological evaluation of similar tetrazole derivatives:

- Cytotoxic Evaluation : A study reported that a series of triazole and tetrazole derivatives exhibited varying degrees of cytotoxicity against several cancer cell lines, supporting the hypothesis that structural modifications can enhance biological activity .

- Antioxidant Activity : Another study evaluated antioxidant properties using DPPH and ABTS assays, revealing that certain derivatives possess significant radical scavenging capabilities, which may contribute to their overall therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.